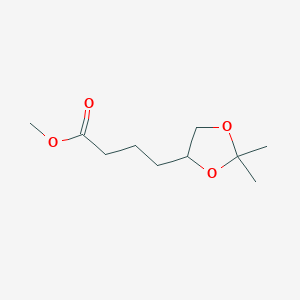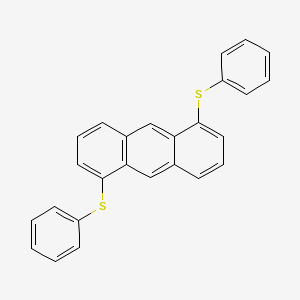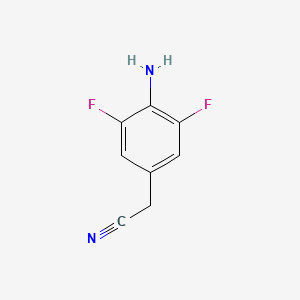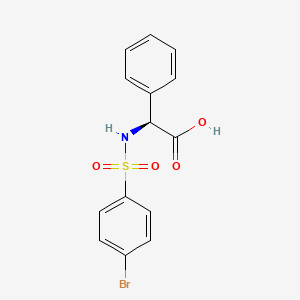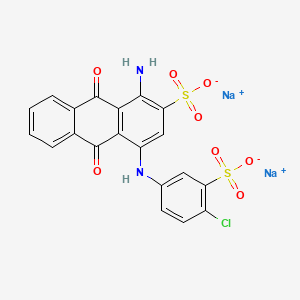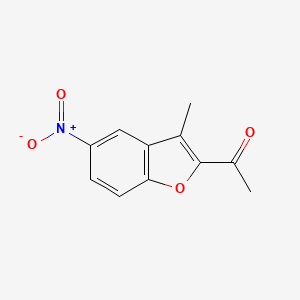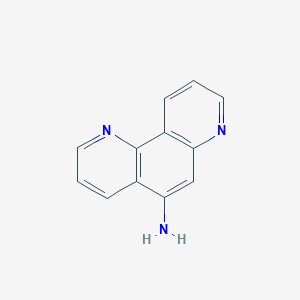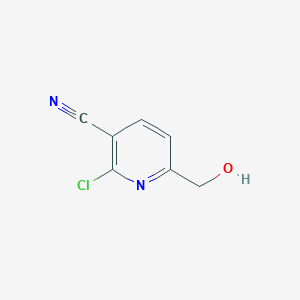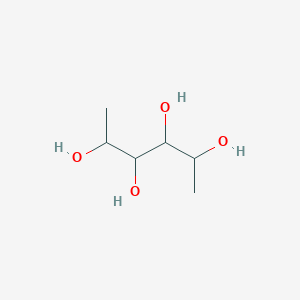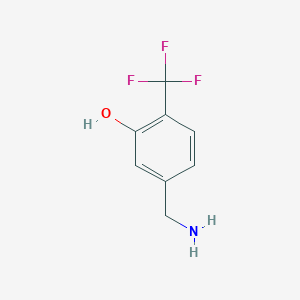
5-(Aminomethyl)-2-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenolic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The aminomethyl group can be introduced through reductive amination reactions, where the phenol is first formylated and then reacted with ammonia or an amine under reducing conditions .
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-2-(trifluoromethyl)phenol may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient trifluoromethylation and amination .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenols and derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-(trifluoromethyl)phenol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- Trifluoromethyl ketones
- 4,5-dihydroisoxazole derivatives
Uniqueness
5-(Aminomethyl)-2-(trifluoromethyl)phenol is unique due to the presence of both an aminomethyl group and a trifluoromethyl group on the phenol ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H,4,12H2 |
Clave InChI |
DBFAAMLOZVQLOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
